Sodium bromofluoroacetate
Overview
Description
Sodium bromofluoroacetate is a fluorinated and brominated acetate salt compound with the molecular formula C2HBrFO2Na. It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique chemical properties and its ability to participate in various chemical reactions, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bromofluoroacetate can be synthesized through the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in the solvent sulfolane. This reaction typically takes 12 hours at 100°C, yielding ethyl bromodifluoroacetate, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a controlled environment to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions: Sodium bromofluoroacetate undergoes various chemical reactions, including substitution and decarboxylation. It is an effective source of difluorocarbene, which can be used in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include copper powder and α,β-unsaturated carbonyl compounds. The reactions are typically carried out under mild conditions to ensure high yield and selectivity .
Major Products: The major products formed from reactions involving this compound include gem-difluorocyclopropanes, gem-difluorocyclopropenes, and other difluoromethylated compounds .
Scientific Research Applications
Sodium bromofluoroacetate is widely used in scientific research due to its unique chemical properties. It is used in:
Mechanism of Action
Sodium bromofluoroacetate exerts its effects primarily through the generation of difluorocarbene, a highly reactive intermediate. This intermediate can participate in various cycloaddition reactions, leading to the formation of gem-difluorocyclopropanes and other difluoromethylated compounds . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the difluorocarbene intermediate.
Comparison with Similar Compounds
Ethyl bromodifluoroacetate: An ester of bromodifluoroacetic acid and ethyl alcohol, used to introduce the CF2 group in chemical synthesis.
Sodium bromodifluoroacetate: A similar compound with the molecular formula C2BrF2NaO2, used in similar applications.
Uniqueness: Sodium bromofluoroacetate is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to generate difluorocarbene under mild conditions makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
sodium;2-bromo-2-fluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSPMEOOLFPNOR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrFNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382076 | |
Record name | Sodium bromofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70395-36-7 | |
Record name | Sodium bromofluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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